1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride

Catalog No.
S8465895
CAS No.
M.F
C7H13Cl2N3
M. Wt
210.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochl...

Product Name

1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride

IUPAC Name

1-(2-methylpyrimidin-5-yl)ethanamine;dihydrochloride

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

InChI

InChI=1S/C7H11N3.2ClH/c1-5(8)7-3-9-6(2)10-4-7;;/h3-5H,8H2,1-2H3;2*1H

InChI Key

UCFGAEYQGGCYGK-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=N1)C(C)N.Cl.Cl

Canonical SMILES

CC1=NC=C(C=N1)C(C)N.Cl.Cl

1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride is a chemical compound characterized by its pyrimidine ring structure, which contains two nitrogen atoms. Specifically, it features a methyl group at the 2-position of the pyrimidine ring and an ethanamine group at the 1-position. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications. Its molecular formula is C7H12Cl2N3, and it has a molecular weight of approximately 210.1042 g/mol .

  • Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: It can undergo reduction reactions, yielding amines or alcohols through reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are common, allowing for the modification of the amine group with different nucleophiles, such as alkyl halides or acyl chlorides .

The synthesis of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride generally involves several key steps:

  • Preparation of 2-Methylpyrimidine: The synthesis begins with the formation of the pyrimidine ring through condensation reactions involving appropriate precursors.
  • Chiral Amine Introduction: The introduction of the ethanamine group typically employs reductive amination techniques.
  • Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, which enhances solubility for pharmaceutical applications .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its structural properties, it may serve as a lead compound in drug discovery, particularly in developing therapeutics targeting neurological disorders or cancer.
  • Chemical Research: It can be used in synthetic organic chemistry as an intermediate for producing other complex molecules.
  • Biochemical Studies: Its interactions with biological systems make it useful for studying enzyme kinetics and receptor-ligand interactions .

Studies on the interactions of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that it may effectively bind to specific receptors or enzymes, leading to modulation of their activities. Further research is necessary to elucidate these interactions fully and their implications for therapeutic use .

Several compounds share structural similarities with 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride:

Compound NameStructural FeatureUnique Aspect
(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochlorideChiral variantSelective interaction due to chirality
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amineMethyl substitution at 4-positionDifferent position affects reactivity
1-(5-methylpyrimidin-2-yl)ethan-1-amine dihydrochlorideMethyl substitution at 5-positionVariation in biological activity
(S)-1-(2-Methylpyridin-5-YL)ethan-1-amine hydrochloridePyridine instead of pyrimidineDifferent nitrogen arrangement impacts properties

Uniqueness

The uniqueness of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride lies in its specific methyl substitution pattern on the pyrimidine ring and its chiral nature, which may influence its biological activity and reactivity compared to similar compounds. This makes it particularly valuable in asymmetric synthesis and targeted drug design .

Molecular Architecture and Bonding Patterns

1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride (C₇H₁₃Cl₂N₃) features a pyrimidine ring substituted at the 5-position with an ethylamine group and at the 2-position with a methyl group. The dihydrochloride salt form indicates protonation at two nitrogen sites, likely the primary amine (-NH₂) and one of the pyrimidine ring nitrogens [4]. While direct crystallographic data for this specific compound remains limited in the provided sources, analogous pyrimidine derivatives, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, offer insights into structural trends [3].

Key Structural Features:

  • Pyrimidine Ring Geometry: The pyrimidine core adopts a planar configuration, stabilized by aromatic π-electron delocalization. Substituents at the 2- and 5-positions introduce steric and electronic perturbations.
  • Ethylamine Side Chain: The ethanamine moiety extends from the pyrimidine’s 5-position, with bond angles and lengths consistent with sp³ hybridization at the carbon bearing the amine group [4].
  • Methyl Group at C2: The 2-methyl group enhances steric hindrance, potentially influencing tautomeric equilibria (discussed in §2.2).

Hydrogen-Bonding Networks:

In related pyrimidine salts, chloride ions engage in hydrogen bonds with protonated amines. For example, in α-D2PV hydrochloride, chloride anions mediate intermolecular interactions via N–H⋯Cl and O–H⋯Cl bonds [1]. By analogy, the dihydrochloride salt of 1-(2-methylpyrimidin-5-yl)ethan-1-amine likely forms a three-dimensional network through N–H⋯Cl hydrogen bonds, stabilizing the crystal lattice.

Tautomeric Behavior in Pyrimidine-Based Amines

Tautomeric Equilibria and Substituent Effects

Pyrimidine derivatives exhibit tautomerism due to the mobility of protons on ring nitrogen atoms. For 1-(2-methylpyrimidin-5-yl)ethan-1-amine, two primary tautomers are conceivable (Fig. 1):

$$
\text{Tautomer A: } \text{N1-protonated} \quad \longleftrightarrow \quad \text{Tautomer B: } \text{N3-protonated}
$$

The methyl group at C2 electronically deactivates the pyrimidine ring, favoring Tautomer A by destabilizing the N3-protonated form through inductive effects [3]. Experimental studies on analogous compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveal that substituents at C2 and C5 significantly modulate tautomeric preferences [3].

Spectroscopic Evidence:

While direct data for this compound is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy of related amines reveal distinct signals for N–H stretches (3200–3500 cm⁻¹) and deshielded pyrimidine protons (δ 8.5–9.5 ppm in ¹H NMR) [1]. These features could help identify the dominant tautomer in solution.

Protonation States and Salt Formation Dynamics

Protonation Sites and Chloride Interactions

The dihydrochloride salt arises from dual protonation:

  • Primary Amine Protonation: The ethylamine’s -NH₂ group accepts a proton, forming -NH₃⁺.
  • Pyrimidine Nitrogen Protonation: One ring nitrogen (likely N1) becomes protonated, yielding a positively charged pyrimidinium ion [4].

Salt Stabilization Mechanisms:

  • Ion Pairing: Chloride anions (Cl⁻) counterbalance the cationic amine and pyrimidinium moieties. In crystalline states, these ions participate in extensive hydrogen bonding, as observed in α-D2PV hydrochloride, where Cl⁻ bridges adjacent cations via N–H⋯Cl interactions [1].
  • Hydration Effects: Water molecules may further stabilize the lattice, though the anhydrous nature of this salt (as indicated by its molecular formula) suggests tightly bound chloride ions without interstitial water [4].

Comparative Analysis:

CompoundProtonation SitesHydrogen Bonding
1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride-NH₃⁺, pyrimidiniumN–H⋯Cl, N–H⋯N [4]
α-D2PV hydrochloride-NH₃⁺N–H⋯Cl, O–H⋯Cl [1]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

209.0486528 g/mol

Monoisotopic Mass

209.0486528 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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